1-(2-Methyl-6-nitrophenyl)piperidin-2-one
Overview
Description
“1-(2-Methyl-6-nitrophenyl)piperidin-2-one” is a chemical compound with a molecular weight of 220.23 . It is a solid substance and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H12N2O3/c14-11-7-3-4-8-12 (11)9-5-1-2-6-10 (9)13 (15)16/h1-2,5-6H,3-4,7-8H2
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 220.23 . The compound is stored in a refrigerator .Scientific Research Applications
Reactivity in Chemical Processes : The reactivity of nitrophenyl-substituted cyclic amines, including compounds related to 1-(2-Methyl-6-nitrophenyl)piperidin-2-one, was studied by Moehrle and Mehrens (1998). They found that these compounds, particularly the 2-nitrophenyl compounds, react to give derivatives like a piperidin-2-one under certain conditions, demonstrating their potential in synthetic chemistry processes (Moehrle & Mehrens, 1998).
Pharmacological Activity : The pharmacological activity of stereoisomers of related compounds was investigated by Muto et al. (1988). They discovered that certain isomers of these compounds exhibit strong hypotensive effects, indicating potential applications in the development of antihypertensive drugs (Muto et al., 1988).
Influence on Reaction Mechanisms : A study by Millán et al. (2013) examined the influence of ionic liquids on the rate and mechanism of reactions involving p-nitrophenyl acetate and secondary alicyclic amines, including compounds structurally similar to this compound. This research provides insights into how different solvents can affect reaction rates and mechanisms (Millán et al., 2013).
Dielectric Studies : Research by Kumar et al. (2002) on the dielectric properties of complexes involving 2,6-diphenyl piperidin-4-one and phenols sheds light on the interaction dynamics of similar compounds, which can be crucial in understanding their behavior in various environments (Kumar et al., 2002).
Inhibition of Plasmodium falciparum Protease : Piperidine derivatives, which are structurally related to this compound, have been reported to inhibit aspartic protease of Plasmodium falciparum, as studied by Saify et al. (2011). This suggests potential applications in antimalarial drug development (Saify et al., 2011).
Aminolysis Studies : Castro et al. (1999) studied the kinetics and mechanism of aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates, involving secondary alicyclic amines, providing insight into the reactivity of related compounds (Castro et al., 1999).
Antitumor Agents : Lin et al. (2008) synthesized a series of piperidin-2-ones, including compounds similar to this compound, and evaluated their antitumor activities. They found that certain compounds showed significant growth inhibition activity against human leukemia cell lines (Lin et al., 2008).
Dopaminergic Ligands : Penjišević et al. (2016) synthesized and evaluated a series of piperidines and piperazines, structurally related to this compound, as dopaminergic ligands. This research highlights the potential application of these compounds in neurological studies and treatments (Penjišević et al., 2016).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(2-Methyl-6-nitrophenyl)piperidin-2-one”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(2-methyl-6-nitrophenyl)piperidin-2-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Pharmacokinetics
It is known that piperidine derivatives generally exhibit good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Properties
IUPAC Name |
1-(2-methyl-6-nitrophenyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-5-4-6-10(14(16)17)12(9)13-8-3-2-7-11(13)15/h4-6H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXMOBCFXJNHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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